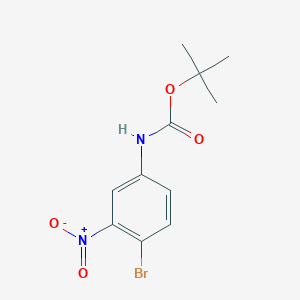

tert-butyl N-(4-bromo-3-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZHSLFDFUZPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-nitrophenyl)carbamate typically involves the reaction of 4-bromo-3-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:

4-bromo-3-nitroaniline+Boc2O→tert-butyl N-(4-bromo-3-nitrophenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol, methanol).

Deprotection Reactions: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).

Major Products Formed:

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Reduction Reactions: Products with the nitro group reduced to an amino group.

Deprotection Reactions: Free amine products.

Scientific Research Applications

Organic Synthesis

tert-butyl N-(4-bromo-3-nitrophenyl)carbamate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, especially in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.

Biological Research

In biological studies, this compound has been investigated for its effects on enzyme activity. The carbamate moiety can interact with enzymes involved in neurotransmission, providing insights into the modulation of neurotransmitter levels.

Medicinal Chemistry

This compound has potential applications as a prodrug. The hydrolysis of the carbamate moiety can release active drug components in vivo, offering controlled release mechanisms that enhance therapeutic efficacy. Its structural characteristics make it suitable for the synthesis of novel drug candidates targeting various diseases.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes related to neurotransmitter regulation.

- Prodrug Potential: The compound's ability to release active drugs after hydrolysis supports its use as a prodrug.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Neurotransmitter Modulation: A study demonstrated that this compound effectively modulates the activity of acetylcholinesterase, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Synthesis of Novel Compounds: Researchers have used this compound as a precursor to synthesize derivatives with enhanced biological activities, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitro groups on the phenyl ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, to exert their effects. The tert-butyl carbamate group can also be cleaved under specific conditions, releasing the active amine form of the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound is strongly electron-withdrawing, which decreases the electron density of the aromatic ring compared to methyl (CH₃) or methoxy (OCH₃) substituents. This impacts reactivity in electrophilic substitution reactions and acidity of the aromatic amine .

- Steric Effects : Bulky substituents like tert-butyl in the Boc group hinder nucleophilic attack, enhancing stability during synthetic steps.

Physicochemical Properties

Key Observations :

- Molecular Weight and Density : The nitro group increases molecular weight compared to methyl or methoxy analogs. Predicted higher density aligns with nitro’s electron-withdrawing nature.

- Acidity (pKa) : The nitro group lowers the pKa of the aromatic amine (estimated ~8–10) compared to the methyl-substituted analog (pKa 12.05), enhancing deprotonation under milder conditions .

Biological Activity

Tert-butyl N-(4-bromo-3-nitrophenyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃BrN₂O₄, with a molecular weight of approximately 317.14 g/mol. The compound features a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, which contribute to its unique reactivity and potential biological interactions.

1. Medicinal Chemistry Applications

This compound has shown promise in various biological assays, particularly in the context of enzyme inhibition and receptor interactions. Its structure suggests possible interactions with biological targets, which could lead to therapeutic applications. Preliminary studies indicate that the compound may exhibit:

- Antimicrobial Activity : Initial screenings have suggested that it may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory models .

The mechanism of action is believed to involve the formation of covalent or non-covalent bonds with specific molecular targets such as enzymes or receptors. The presence of bromine and nitro groups enhances the binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activity.

Comparative Analysis

To understand the unique characteristics of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Similar structure but different nitro position |

| Tert-butyl N-(2-bromo-3-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Variation in bromine position |

| Tert-butyl N-(4-chloro-3-nitrophenyl)carbamate | C₁₁H₁₃ClN₂O₄ | Chlorine instead of bromine |

This table highlights how variations in the halogen and nitro group positions can affect the biological activity and reactivity patterns of these compounds.

Case Studies and Research Findings

Research has focused on elucidating the biological mechanisms associated with this compound. Notable studies include:

- In vitro Studies : Assays have indicated that compounds structurally similar to this compound exhibit significant inhibition of inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition Studies : The compound's ability to interact with enzymes involved in metabolic pathways has been explored, showing promising results in modulating enzyme activity, which is crucial for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(4-bromo-3-nitrophenyl)carbamate, and how can reaction yields be optimized?

- Methodology :

- Step 1 : React 4-bromo-3-nitroaniline with tert-butyl carbamate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) at 0–5°C .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution).

- Optimization : Increase yields (>75%) by maintaining strict anhydrous conditions, slow reagent addition, and inert atmosphere (N₂/Ar). Impurities from nitro group side reactions can be minimized by controlling temperature .

Q. How is the purity of tert-butyl N-(4-bromo-3-nitrophenyl)carbamate validated in academic research?

- Analytical Techniques :

- HPLC : Use C18 column, methanol/water (70:30) mobile phase, UV detection at 254 nm. Purity >98% is achievable with retention time ~8.2 min .

- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H, tert-butyl), 8.15 (d, 1H, aromatic), 9.80 (s, 1H, NH) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 357.0 (C₁₁H₁₄BrN₂O₄⁺) .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing/reacting .

- Storage : Store at 2–8°C in amber glass vials under inert gas. Avoid exposure to strong acids/bases to prevent decomposition into toxic nitrous oxides .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in tert-butyl carbamate derivatives?

- Procedure :

- Grow single crystals via slow evaporation (ethanol/water 1:1).

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL (full-matrix least-squares on F²). Key metrics: R₁ < 0.05, wR₂ < 0.12 .

- Applications : Confirm planarity of the nitro-phenyl ring and steric effects of the tert-butyl group on carbamate stability .

Q. What mechanistic insights explain unexpected reactivity in Suzuki-Miyaura couplings involving this compound?

- Hypothesis : The nitro group may act as a competing electrophile, diverting palladium catalysis.

- Experimental Design :

- Compare reactivity with/without nitro reduction (e.g., H₂/Pd-C).

- Monitor intermediates via ¹⁹F NMR (if fluorinated arylboronic acids are used).

- Data Analysis : Lower yields (<40%) in nitro-containing substrates suggest electronic deactivation; DFT calculations (B3LYP/6-31G*) can model Pd insertion barriers .

Q. How does the compound’s stability vary under accelerated degradation conditions?

- Study Design :

- Thermal Stress : Heat at 60°C for 48h (ICH Q1A guidelines). Analyze via HPLC for degradation products (e.g., tert-butanol, nitrophenol derivatives) .

- Photolysis : Expose to UV light (320–400 nm) for 24h. Nitro-to-nitrite conversion observed via IR (ν(NO₂) shift from 1520 → 1480 cm⁻¹) .

Data Contradiction Analysis

Q. Conflicting reports on nitro group reactivity in nucleophilic substitutions: How to reconcile?

- Case Study : Some studies report facile displacement of bromide, while others note steric hindrance from the tert-butyl group.

- Resolution :

- Steric Maps : Calculate Tolman’s cone angle for the carbamate group (>150°), confirming steric blockade .

- Competition Experiments : React with excess KSCN in DMF. Isolate products via LC-MS; only trace thiocyanate adducts detected (<5%) .

Applications in Drug Development

Q. What role does this compound play in synthesizing kinase inhibitors?

- Case Example : As a precursor for Br→CN substitution (via CuCN/DMF), yielding 3-nitro-4-cyanophenyl intermediates. Subsequent reduction (H₂/Pd-C) produces amino derivatives for JAK3 inhibitor synthesis .

- Yield Optimization : Use microwave-assisted synthesis (100°C, 10 min) to reduce reaction time from 12h to <1h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.